2-(5-bromothiophen-2-yl)acetic acid CAS number 71637-38-2 properties
2-(5-bromothiophen-2-yl)acetic acid CAS number 71637-38-2 properties
An In-depth Technical Guide to 2-(5-bromothiophen-2-yl)acetic acid (CAS 71637-38-2)
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
2-(5-bromothiophen-2-yl)acetic acid is a substituted thiophene derivative that has emerged as a strategically important building block in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid moiety and a reactive bromine atom on a thiophene ring, offers multiple avenues for chemical modification. The thiophene ring itself is a well-established "privileged scaffold" in drug discovery, present in numerous therapeutic agents due to its ability to mimic a phenyl ring while possessing distinct electronic properties and metabolic profiles.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the straightforward introduction of diverse aryl and heteroaryl substituents.[3] The acetic acid side chain provides a key site for amide bond formation or other esterification reactions. This trifunctional nature makes the molecule an ideal starting point for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug development programs targeting a range of biological targets, including enzymes and receptors involved in inflammation and cancer.[2][3]
This guide provides an in-depth analysis of the core properties, synthesis, derivatization, and applications of 2-(5-bromothiophen-2-yl)acetic acid, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. 2-(5-bromothiophen-2-yl)acetic acid is a solid material under standard conditions, typically appearing as a brown to black solid.[4] Key structural and physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 71637-38-2 | [4] |
| Molecular Formula | C₆H₅BrO₂S | [4] |
| Molecular Weight | 221.07 g/mol | [4] |
| Appearance | Brown to black solid | [4] |
| Boiling Point | 326.9 ± 27.0 °C (Predicted) | [4] |
| Density | 1.804 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.10 ± 0.10 (Predicted) | [4] |
| InChI Key | HQIXXXJTRKTFIF-UHFFFAOYSA-N |
Structural Analysis and Reactivity Profile
The molecule's reactivity is governed by its three key functional components: the thiophene ring, the bromine atom at the 5-position, and the acetic acid group at the 2-position.
Caption: Key reactive sites of 2-(5-bromothiophen-2-yl)acetic acid.
Spectral Data Interpretation
Full spectral characterization is essential for confirming the identity and purity of the compound. While a dedicated spectrum for this specific compound is not publicly available, we can infer the expected spectral features based on its structure and data from closely related analogues.[3]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum in a solvent like CDCl₃ or DMSO-d₆ would be expected to show three main signals:
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A singlet for the two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid, likely in the range of δ 3.8-4.0 ppm.
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Two doublets for the two aromatic protons on the thiophene ring. These protons are coupled to each other, and their chemical shifts would appear in the aromatic region (δ 6.8-7.5 ppm).
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A broad singlet for the acidic proton of the carboxyl group (-COOH), which can vary widely (δ 10-13 ppm) and may exchange with solvent protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show six distinct carbon signals:
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The carboxyl carbon (-COOH) signal, typically downfield (>170 ppm).
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Four signals for the thiophene ring carbons, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effect.
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The methylene carbon (-CH₂-) signal, typically in the range of δ 35-45 ppm.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this peak would appear as a characteristic doublet with equal intensity, separated by 2 m/z units (e.g., at m/z 218.9 and 220.9).[3]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:
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A broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
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A sharp and strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
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C-H stretching and bending vibrations for the thiophene ring and the methylene group.
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Synthesis and Derivatization: The Suzuki-Miyaura Cross-Coupling Protocol
A primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the attachment of various aryl or heteroaryl groups at the 5-position of the thiophene ring.[3] This versatility is critical in drug discovery for rapidly generating libraries of analogues for SAR studies.
Field-Proven Protocol: General Procedure for Suzuki-Miyaura Reaction
This protocol is adapted from established methodologies for similar bromo-thiophene substrates and represents a robust starting point for derivatization.[3]
Causality and Experimental Rationale:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation. The palladium(0) complex initiates the catalytic cycle by oxidative addition into the C-Br bond.
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Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid partner to form a more nucleophilic boronate species, which then participates in transmetalation with the palladium complex.
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Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.
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Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst.
Step-by-Step Methodology:
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Reagent Preparation: In a round-bottom flask equipped with a stir bar, combine 2-(5-bromothiophen-2-yl)acetic acid (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
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Inerting the System: Seal the flask, and then evacuate and backfill with dry nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
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Solvent Addition: In a separate flask, prepare a degassed 2:1 mixture of dioxane and water. Add the solvent mixture to the reaction flask via syringe.
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Reaction Execution: Fit the flask with a condenser and place it in a preheated oil bath. Heat the reaction mixture to reflux (typically 80-100 °C) and stir overnight.
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Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
The derivatives of 2-(5-bromothiophen-2-yl)acetic acid are of significant interest in several therapeutic areas.
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Anti-inflammatory Agents: Thiophene-based carboxylic acids have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[3] By using the Suzuki coupling protocol described above, researchers have developed potent mPGES-1 inhibitors, demonstrating the value of this scaffold in creating new anti-inflammatory drug candidates.[3]
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Antimicrobial Agents: The bromo-thiophene moiety has been incorporated into quinolone structures to create novel antibacterial agents.[5] These hybrid molecules have shown promising activity against Gram-positive bacteria, sometimes exceeding that of established antibiotics like ciprofloxacin.[5]
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Anticancer Research: The thiophene nucleus is a common feature in molecules designed as anticancer agents.[2] The ability to easily diversify the structure of 2-(5-bromothiophen-2-yl)acetic acid makes it an attractive starting point for synthesizing compounds to be screened for activity against various cancer cell lines.
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Agrochemicals: Thiophene derivatives are also prevalent in modern agrochemicals, particularly as fungicides.[1] The structural motifs accessible from this starting material are relevant for the discovery of new crop protection agents.
Safety and Handling
Proper safety precautions are mandatory when handling 2-(5-bromothiophen-2-yl)acetic acid.
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Hazard Classification: The compound is classified under GHS07 and carries the signal word "Warning".[4]
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Hazard Statements:
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Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[4]
Conclusion
2-(5-bromothiophen-2-yl)acetic acid is more than a simple chemical reagent; it is a highly enabling platform for innovation in the molecular sciences. Its well-defined reactive sites provide a reliable and predictable foundation for complex synthesis, particularly through robust methods like the Suzuki-Miyaura cross-coupling. The demonstrated utility of its derivatives as potent modulators of biological systems, especially in the context of inflammation and infectious diseases, underscores its value to the drug development community. This guide has outlined its core properties and provided a validated, field-proven protocol to empower researchers to effectively harness the synthetic potential of this versatile building block.
References
-
Iodice, C., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]
-
Namratha, B., et al. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Wang, F., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
-
Kaur, H., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid. Available at: [Link]
- Shyamala, N., et al. (2021). mass spectrometry (LC-MS)
-
PubChemLite. (n.d.). 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid. Available at: [Link]
-
Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. (1978). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Available at: [Link]
- Seo, P. J., et al. (2011). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E Structure Reports Online.
-
MDPI. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available at: [Link]
- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
-
PubChem. (n.d.). 2-(5-chlorothiophen-2-yl)acetic Acid. Available at: [Link]
-
Davies, J. A., et al. (2019). Probing Elusive Cations: Infrared Spectroscopy of Protonated Acetic Acid. The Journal of Physical Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Available at: [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propane-1-sulfonic acid. Available at: [Link]
-
PubChem. (n.d.). O2-Sulfo-Glucuronic Acid. Available at: [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(5-bromothiophen-2-yl)acetic acid | 71637-38-2 [chemicalbook.com]
- 5. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
